REACTION_CXSMILES
|
[S:1]1[C:9]2[CH2:8][CH2:7][N:6](C(OCC)=O)[CH2:5][C:4]=2[CH:3]=[C:2]1[C:15]([O:17]CC)=[O:16].[ClH:20]>[OH-].[K+]>[ClH:20].[S:1]1[C:9]2[CH2:8][CH2:7][NH:6][CH2:5][C:4]=2[CH:3]=[C:2]1[C:15]([OH:17])=[O:16] |f:2.3,4.5|
|
Name
|
|
Quantity
|
1.76 mmol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=2CN(CCC21)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solid which had precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered out
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.S1C(=CC=2CNCCC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |